molecular formula C18H19N3O2S2 B2669688 (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897486-92-9

(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2669688
CAS RN: 897486-92-9
M. Wt: 373.49
InChI Key: JFTAOPJWERFFFT-UHFFFAOYSA-N
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Description

(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds similar to the specified chemical have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel triazole derivatives with potential antimicrobial properties. These compounds demonstrated varying degrees of efficacy against microorganisms, indicating their potential use in fighting bacterial and fungal infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antitumor Activity

Research has also focused on the antitumor properties of these compounds. Bhole and Bhusari (2011) synthesized compounds that showed inhibitory effects on a range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011).

Analgesic and Anti-inflammatory Agents

The potential of these compounds as analgesic and anti-inflammatory agents has been explored. Gökçe et al. (2005) prepared derivatives that exhibited promising analgesic and anti-inflammatory activities, comparable to standard drugs like acetylsalicylic acid and indomethacin (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).

Selective Estrogen Receptor Modulators

Palkowitz et al. (1997) discovered that certain benzo[b]thiophene derivatives, similar in structure to the specified compound, are effective as selective estrogen receptor modulators (SERMs). These compounds displayed estrogen agonist-like actions on bone tissues and serum lipids while being antagonistic in breast and uterine tissues (Palkowitz et al., 1997).

Antidepressant Properties

Orus et al. (2002) synthesized benzo[b]thiophene derivatives with antidepressant properties. These compounds demonstrated significant in vitro activity on 5-HT1A receptors and serotonin reuptake inhibition, showing promise as dual antidepressant drugs (Orus, Sainz, Pérez, Oficialdegui, Martínez, Lasheras, del Río, & Monge, 2002).

properties

IUPAC Name

[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-12-5-6-13(23-2)15-16(12)25-18(19-15)21-9-7-20(8-10-21)17(22)14-4-3-11-24-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTAOPJWERFFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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